molecular formula C16H13N3O3S B2549436 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide CAS No. 422275-69-2

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide

Cat. No.: B2549436
CAS No.: 422275-69-2
M. Wt: 327.36
InChI Key: IBXVWEKRUJJWFF-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a methoxy group, a benzamide moiety, and a quinazoline ring with a sulfanyl and oxo substituent. Quinazoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Methoxylation: The methoxy group is usually introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the quinazoline derivative with benzoyl chloride or benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl derivatives.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylquinazoline derivatives: These compounds share the quinazoline core and sulfanyl group but may differ in other substituents.

    Methoxybenzamides: Compounds with a methoxy group and benzamide moiety but lacking the quinazoline ring.

Uniqueness

3-methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, sulfanyl, and oxo groups in the quinazoline ring system makes it a versatile compound for various applications.

Biological Activity

3-Methoxy-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)benzamide is a synthetic compound derived from the quinazoline family, known for its diverse biological activities, particularly in the field of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C14H12N2O2S\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure features a methoxy group, a benzamide moiety, and a quinazoline ring with a sulfanyl group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. The compound has shown promising results in inhibiting the growth of:

  • MCF-7 (Breast Cancer)
  • HepG-2 (Liver Cancer)
  • LoVo (Colon Cancer)
  • A549 (Lung Cancer)

In Vitro Studies

In vitro cytotoxicity assays revealed that this compound exhibits significant cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 Value (µM)
MCF-720.17
HepG-222.64
LoVo45.57
A54951.50

These values indicate that the compound is particularly effective against MCF-7 cells compared to other tested lines .

The mechanism by which this compound induces apoptosis in cancer cells has been investigated through various techniques:

  • Cell Cycle Analysis : Flow cytometry studies demonstrated that treatment with this compound leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.
  • Apoptosis Markers : The expression levels of apoptosis-related proteins were assessed using Western blotting. The results showed:
    • Decreased Bcl-2 expression
    • Increased p53 , Bax , and Caspase-7 levels

These findings suggest that the compound promotes apoptosis through the intrinsic pathway by modulating key regulatory proteins .

Study on Anticancer Efficacy

A study conducted by researchers evaluated the anticancer potential of several quinazoline derivatives, including this compound. The most potent derivatives were found to induce significant apoptosis in MCF-7 cells, with mechanisms involving cell cycle arrest and modulation of apoptotic markers .

Toxicity Assessment

While evaluating the therapeutic window, toxicity studies on normal human endothelial cells (HUVECs) indicated that this compound has a higher IC50 (88.27 µM), suggesting a favorable selectivity towards cancer cells over normal cells .

Properties

IUPAC Name

3-methoxy-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-11-6-4-5-10(9-11)14(20)18-19-15(21)12-7-2-3-8-13(12)17-16(19)23/h2-9H,1H3,(H,17,23)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXVWEKRUJJWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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